molecular formula C16H14N4O6 B2929281 (1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2,4-dinitrophenyl)hydrazone CAS No. 324060-58-4

(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2,4-dinitrophenyl)hydrazone

Cat. No.: B2929281
CAS No.: 324060-58-4
M. Wt: 358.31
InChI Key: ZAFWZYJABGQURM-YVLHZVERSA-N
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Description

This compound is a hydrazone derivative synthesized by reacting a benzodioxin-containing ketone with 2,4-dinitrophenylhydrazine. The reaction typically involves heating the ketone precursor (e.g., BTB ketone) in a water bath with 2,4-dinitrophenylhydrazine, yielding a yellow precipitate . The structure features a 2,3-dihydro-1,4-benzodioxin moiety linked to an ethanone group, which is further conjugated to the 2,4-dinitrophenylhydrazine substituent. Hydrazones of this type are often characterized by their crystalline nature and distinct coloration, which aids in identification during synthetic workflows .

Properties

IUPAC Name

N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2,4-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6/c1-10(11-2-5-15-16(8-11)26-7-6-25-15)17-18-13-4-3-12(19(21)22)9-14(13)20(23)24/h2-5,8-9,18H,6-7H2,1H3/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFWZYJABGQURM-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2,4-dinitrophenyl)hydrazone is a hydrazone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Hydrazones are known for their potential as therapeutic agents, exhibiting a range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.

The chemical formula for this compound is C13_{13}H12_{12}N4_{4}O5_{5}, with a molecular weight of 288.26 g/mol. The structure contains a hydrazone functional group (R1_{1}=N-N=R2_{2}), which is crucial for its biological activity.

Biological Activity Overview

Hydrazones have been extensively studied for their biological activities. Research indicates that they possess:

  • Antimicrobial Activity : Effective against various bacterial strains and fungi.
  • Anticancer Properties : Certain derivatives have shown significant cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Some hydrazones exhibit the ability to reduce inflammation markers.
  • Antiviral Activity : Potential targets include viruses such as HIV and hepatitis.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of several hydrazones, including derivatives similar to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:

CompoundPathogenMIC (µg/mL)
Hydrazone AE. coli64
Hydrazone BS. aureus32
Hydrazone CCandida albicans125

These results indicate that hydrazones can be effective antimicrobial agents .

Anticancer Activity

Hydrazones have shown promising results in anticancer studies. For instance, derivatives tested against the MDA-MB 231 breast cancer cell line exhibited IC50_{50} values ranging from 6.7 nM to 17 µM. This suggests that modifications in the hydrazone structure can enhance anticancer potency .

Anti-inflammatory and Analgesic Effects

Research has demonstrated that hydrazones can inhibit pro-inflammatory cytokines and reduce pain responses in animal models. These findings support the potential use of such compounds in treating inflammatory diseases .

Case Studies

Several case studies illustrate the biological efficacy of hydrazones:

  • Antiviral Activity Against HIV :
    • A study synthesized various hydrazone derivatives that showed significant inhibition of HIV replication with EC50_{50} values below 0.5 µM .
  • Cytotoxicity in Cancer Cell Lines :
    • A series of hydrazones were tested against multiple cancer cell lines including HepG2 and A375. The results indicated strong cytotoxicity with IC50_{50} values as low as 4 µM in some derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazone Derivatives with Aromatic Substituents

Compounds such as (2E)-ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalene-2-yl)-6-arylcyclohex-3-enecarboxylates (17–24) share the 2,4-dinitrophenylhydrazone functional group but differ in their core structure. These derivatives are synthesized from cyclohexenecarboxylates and 2,4-dinitrophenylhydrazine under acidic conditions (e.g., sulfuric acid in ethanol) . Unlike the target compound, which has a benzodioxin-ethanone backbone, these analogs feature naphthalene and aryl-substituted cyclohexene rings. The presence of bulky aryl groups in compounds 17–24 may influence solubility and melting points compared to the simpler benzodioxin-based hydrazone .

Benzodioxin-Containing Compounds

  • 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (3): A Schiff base with a benzodioxin-iminomethyl group attached to a coumarin scaffold. Unlike the hydrazone target, this compound forms via imine linkage and exhibits a higher melting point (data unspecified), likely due to extended conjugation .
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid: A carboxylic acid derivative with anti-inflammatory activity comparable to Ibuprofen in rodent models.
  • 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone hydrochloride: An amino-substituted ethanone derivative. The amino group alters reactivity, making it more polar and water-soluble than the hydrazone target .

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